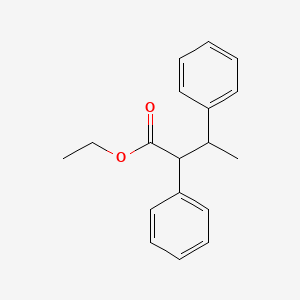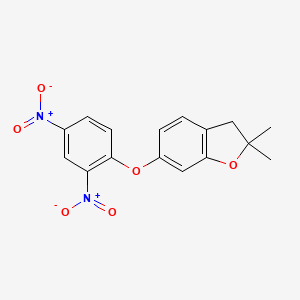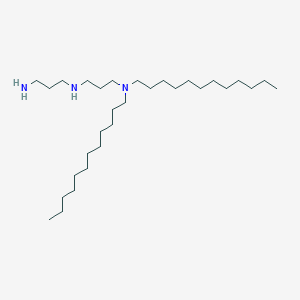
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine is a chemical compound with the molecular formula C18H41N3. It is a type of diamine, characterized by the presence of two amine groups attached to a long hydrocarbon chain. This compound is known for its use as a biocide and surfactant, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The process can be summarized in the following steps:
Reaction with Acrylonitrile: Dodecylamine reacts with acrylonitrile in the presence of a catalyst to form N-(2-cyanoethyl)-dodecylamine.
Hydrogenation: The intermediate product is then subjected to catalytic hydrogenation to yield N3-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound often employs fixed-bed reactors and molecular sieves as catalysts. The reaction conditions are optimized to achieve high yields and selectivity, with the overall yield reaching over 80% .
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenated compounds and alkylating agents are often used.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Acts as a biocide, effective against a broad spectrum of microorganisms.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Employed in the formulation of cleaning agents, disinfectants, and corrosion inhibitors
Mechanism of Action
The compound exerts its biocidal effects by disrupting the cell membranes of microorganisms. The long hydrophobic tail interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This mechanism is similar to other surfactants and antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Shares similar structural features and applications.
3-Aminopropyltriethoxysilane: Used as a catalyst and for surface modifications.
Uniqueness
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine is unique due to its dual functionality as a biocide and surfactant. Its long hydrocarbon chain and multiple amine groups provide it with enhanced antimicrobial properties and surface activity, making it highly effective in various applications .
Properties
CAS No. |
93522-44-2 |
|---|---|
Molecular Formula |
C30H65N3 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N'-[3-(didodecylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C30H65N3/c1-3-5-7-9-11-13-15-17-19-21-28-33(30-24-27-32-26-23-25-31)29-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3 |
InChI Key |
DTGBUNAEQVXTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


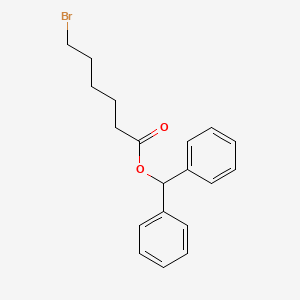
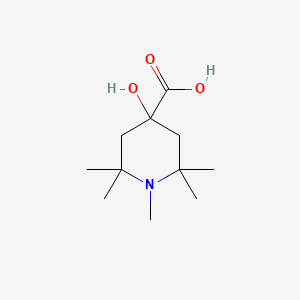
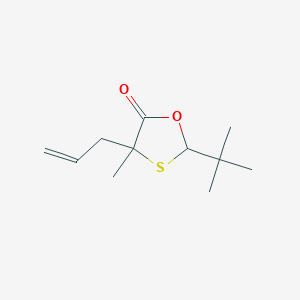
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
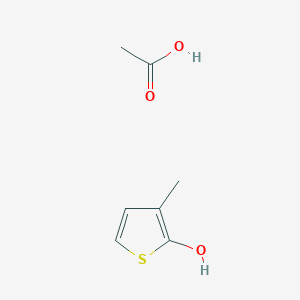
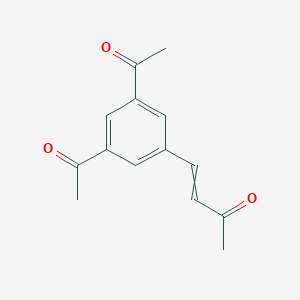
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
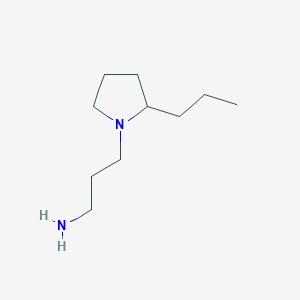
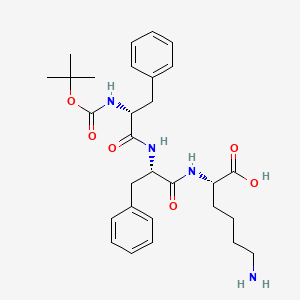
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
